2-(3-Boronophenyl)-2-methylpropanoic acid
Overview
Description
2-(3-Boronophenyl)-2-methylpropanoic acid is a derivative of boronic acid . It is also referred to as 3-(Carboxymethyl)benzeneboronic acid . This compound has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .
Synthesis Analysis
The synthesis of borinic acid derivatives, such as 2-(3-Boronophenyl)-2-methylpropanoic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of 2-(3-Boronophenyl)-2-methylpropanoic acid is C8H9BO4 . The average mass is 179.966 Da and the monoisotopic mass is 180.059387 Da .Chemical Reactions Analysis
Boronic acids, such as 2-(3-Boronophenyl)-2-methylpropanoic acid, are involved in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids, and C-H Functionalization of quinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Boronophenyl)-2-methylpropanoic acid include a density of 1.3±0.1 g/cm3, boiling point of 433.8±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 216.1±29.3 °C, index of refraction of 1.571, molar refractivity of 44.2±0.4 cm3, and a molar volume of 134.4±5.0 cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
Polymer Synthesis and Organic Reactions
- Scientific Field: Polymer Chemistry
- Application Summary: “2-(3-Boronophenyl)-2-methylpropanoic acid” has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .
Organic Building Blocks
- Scientific Field: Organic Chemistry
- Application Summary: “2-(3-Boronophenyl)-2-methylpropanoic acid” can be used as an organic building block in the synthesis of various organic compounds .
Production of Other Boronic Acids
- Scientific Field: Organic Chemistry
- Application Summary: “2-(3-Boronophenyl)-2-methylpropanoic acid” can be used as a reagent for the production of other boronic acids .
Synthesis of Bioactive Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Boronic acids and their derivatives have been used in the synthesis of a variety of bioactive compounds. These include antibiotics, antifungal agents, anticancer drugs, and anti-inflammatory agents .
Catalyst in Organic Reactions
Safety And Hazards
2-(3-Boronophenyl)-2-methylpropanoic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Future Directions
The compound has demonstrated its utility in numerous applications, including polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids . It has also been employed in the synthesis of fluorescent probes, functioning as a fluorescent label and reporter molecule . Future research may focus on further exploring these applications and developing new ones.
properties
IUPAC Name |
2-(3-boronophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASYXSHADMRQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658039 | |
Record name | 2-(3-Boronophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Boronophenyl)-2-methylpropanoic acid | |
CAS RN |
885068-00-8 | |
Record name | 3-Borono-α,α-dimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885068-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Boronophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-borono-α,α-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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